N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a chlorophenyl group, making it structurally complex and interesting for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of reducing agents and catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group is usually introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the piperidine derivative.
Final Acetylation: The final step involves acetylation, where an acetyl group is introduced to complete the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions can occur at the sulfonyl group or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions typically involve strong bases or acids, depending on the nature of the substituent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study the interactions of sulfonyl-containing compounds with biological macromolecules, such as proteins and enzymes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes in the body.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)piperidin-2-yl]acetamide: Similar structure but lacks the sulfonyl group.
N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is unique due to the presence of both the sulfonyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATQTEOBXYUXJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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